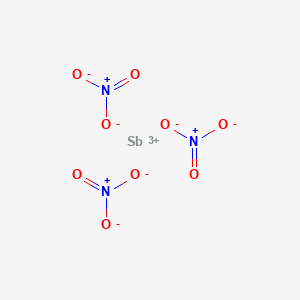

Antimony(3+) trinitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Antimony(III) oxide hydroxide nitrate is produced by the reaction of antimony(III) oxide and nitric acid at 110 °C . In another study, a series of new antimony(III) compounds were synthesized by reacting Sb(OEt)3 with organic ligands .

Molecular Structure Analysis

According to X-ray crystallography, the structure of Antimony(III) oxide hydroxide nitrate consists of cationic layers of antimony oxide/hydroxide with intercalated nitrate anions . Another study revealed the formation of chelate complexes, wherein the ligand molecules coordinate as tridentate O, E, O -ligands to the antimony atom .

Chemical Reactions Analysis

Antimony is not very active, but it reacts with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .

Physical And Chemical Properties Analysis

Antimony is brittle and silvery . It has low solubility in the n-dodecane group and notably inferior to that observed in the n-dodecanethiol group .

作用机制

安全和危害

未来方向

The search for the molecular basis of antimony-based treatment against the parasite has long time eluded all investigators’ efforts . In the last two decades, many causes of both antimonials action and resistance toward these drugs on a molecular level have been identified . The mechanisms by which antimony is introduced into human cells and subsequently excreted are still the subject of research .

属性

IUPAC Name |

antimony(3+);trinitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLDUDBQNVFTCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595187 |

Source

|

| Record name | Antimony(3+) trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony(3+) trinitrate | |

CAS RN |

20328-96-5 |

Source

|

| Record name | Antimony(3+) trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate](/img/structure/B1611802.png)

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)

![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)